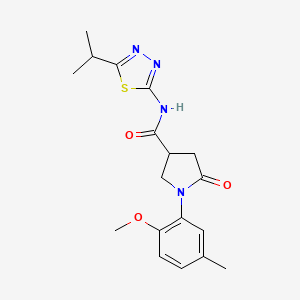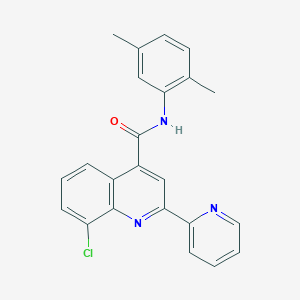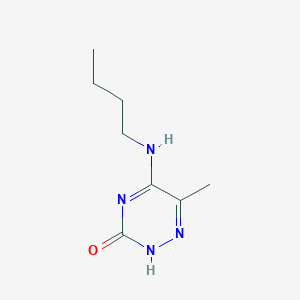![molecular formula C20H29N3O4 B4762460 8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4762460.png)
8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane
Descripción general
Descripción
8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane, also known as MDL-100,907, is a highly specific and potent antagonist of the serotonin 5-HT2A receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane acts as a competitive antagonist of the 5-HT2A receptor, which prevents the binding of serotonin and other agonists to the receptor. This results in the inhibition of downstream signaling pathways such as phospholipase C and the mitogen-activated protein kinase pathway, which are involved in various brain functions. By blocking the 5-HT2A receptor, 8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane can modulate the activity of other neurotransmitter systems such as dopamine and glutamate, which are also implicated in neurological and psychiatric disorders.
Biochemical and Physiological Effects:
8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have various biochemical and physiological effects in animal models. It can modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various brain functions. 8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane can also modulate the activity of various brain regions such as the prefrontal cortex, hippocampus, and striatum, which are involved in mood, cognition, and perception. By modulating these neurotransmitter systems and brain regions, 8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane can have various effects on behavior such as improving cognitive function, reducing anxiety and depression-like behaviors, and inhibiting drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane has several advantages for lab experiments. It has a high affinity and selectivity for the 5-HT2A receptor, which makes it a specific tool for studying the role of this receptor in various brain functions. It has also been extensively studied in various animal models and has been shown to have reproducible effects on behavior. However, there are also some limitations to using 8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments. It has a short half-life and can rapidly metabolize in vivo, which can affect its pharmacokinetics and efficacy. It can also have off-target effects on other serotonin receptors, which can complicate the interpretation of results.
Direcciones Futuras
8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane has several potential future directions for research. It can be used to develop novel therapeutic strategies for various neurological and psychiatric disorders by targeting the 5-HT2A receptor. It can also be used to study the role of the 5-HT2A receptor in various brain functions such as memory, learning, and perception. Further studies can also be conducted to improve the pharmacokinetics and efficacy of 8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane by modifying its chemical structure or developing novel drug delivery systems. Overall, 8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane has great potential for advancing our understanding of the role of the 5-HT2A receptor in brain function and developing novel therapeutic strategies for various disorders.
Aplicaciones Científicas De Investigación
8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, depression, anxiety, and addiction. It has been shown to have a high affinity and selectivity for the 5-HT2A receptor, which plays a crucial role in regulating various brain functions such as mood, cognition, and perception. 8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane has been used in various animal models to study the role of the 5-HT2A receptor in these disorders and to develop novel therapeutic strategies.
Propiedades
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-25-18-4-2-17(3-5-18)22-12-10-21(11-13-22)16-19(24)23-8-6-20(7-9-23)26-14-15-27-20/h2-5H,6-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEALMJVWNGYQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-(4-fluorobenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4762379.png)

![4-chloro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4762385.png)
![ethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4762387.png)

![2-{5-[(4-bromophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4762420.png)
![methyl ({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4762421.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide](/img/structure/B4762437.png)




![N-cyclopropyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4762463.png)